3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
Overview
Description
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazole with propionic acid in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent quality and efficiency. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through the binding to receptors and enzymes, leading to alterations in cellular processes.
Comparison with Similar Compounds
Thiazole: The parent compound with a similar ring structure.
4-Methylthiazole: Lacks the propionic acid side chain.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness: 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to the presence of both the thiazole ring and the propionic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBMJNAPIPXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214989 | |
Record name | 4-Methylthiazole-5-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6469-32-5 | |
Record name | 4-Methyl-5-thiazolepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6469-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylthiazole-5-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylthiazole-5-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiazole-5-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLTHIAZOLE-5-PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of α-amino-β-(4-methylthiazole-5)-propionic acid in aneurin biosynthesis?
A1: α-Amino-β-(4-methylthiazole-5)-propionic acid is hypothesized to be a precursor to the 4-methyl-5-(β-hydroxyethyl)-thiazole component of aneurin [, ]. This hypothesis stems from the observation that yeast, a rich source of aneurin, can convert α-amino-β-(4-methylthiazole-5)-propionic acid to 4-methyl-5-(β-hydroxyethyl)-thiazole. This conversion mirrors the "fusel oil" formation during alcoholic fermentation, a process well-known to be carried out by yeast [].
Q2: How does the chirality of α-amino-β-(4-methylthiazole-5)-propionic acid influence its metabolism by yeast?
A2: Research suggests that yeast preferentially metabolizes the dextrorotatory isomer of α-amino-β-(4-methylthiazole-5)-propionic acid []. This was determined through experiments where only the dextrorotatory isomer was consumed during fermentation, leaving behind the levorotatory form. This selectivity indicates that the stereochemistry of α-amino-β-(4-methylthiazole-5)-propionic acid is crucial for its role as a potential aneurin precursor in biological systems.
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